![molecular formula C22H24N2O4 B2411749 3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1251680-69-9](/img/structure/B2411749.png)
3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, also known as BOPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BOPP is a complex molecule that has been synthesized through a multi-step process, and its structure and properties have been extensively studied to understand its mechanism of action and potential applications.
Scientific Research Applications
Molecular Structure and Spectral Analysis
The vibrational spectra and molecular structure of related compounds have been investigated using both Hartree–Fock calculations and Density Functional Theory (DFT), shedding light on the ground state geometries and vibrational frequencies. These studies contribute to our understanding of the compound's physical and chemical properties, which are essential for further pharmaceutical applications (Taşal et al., 2009).
Synthesis and Chemical Reactions
Research has explored various synthetic routes and chemical reactions involving similar compounds, highlighting their versatility in organic synthesis. For example, electrooxidative cyclization methods have been employed to create novel derivatives, demonstrating the compound's potential as a building block in organic chemistry (Okimoto et al., 2012). Additionally, studies on the synthesis of antimicrobial agents and molecular modeling indicate the compound's applicability in developing new pharmaceuticals (Vankadari et al., 2013).
Pharmacological Research
Investigations into the compound's oxidative metabolism and its metabolites provide insights into its pharmacokinetic properties, crucial for drug development. Understanding how the compound is metabolized can help in designing more effective and safer pharmaceuticals (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies are fundamental in the search for new treatments against microbial infections and oxidative stress-related diseases (Sonia et al., 2013).
properties
IUPAC Name |
3-[2-oxo-2-[3-(phenylmethoxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(14-24-19-10-4-5-11-20(19)28-22(24)26)23-12-6-9-18(13-23)16-27-15-17-7-2-1-3-8-17/h1-5,7-8,10-11,18H,6,9,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFPPJSVNWTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

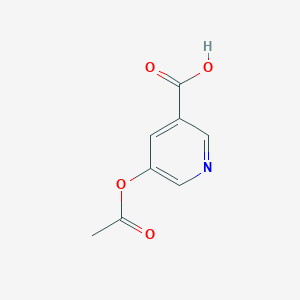
![Tert-butyl N-methyl-N-[2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2411670.png)
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2411677.png)
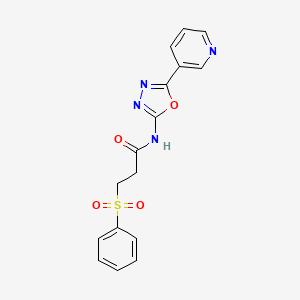
![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)

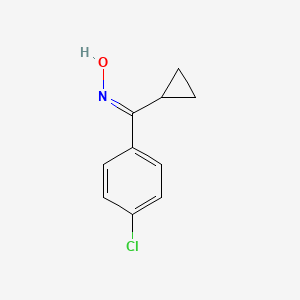
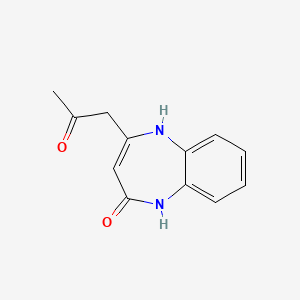


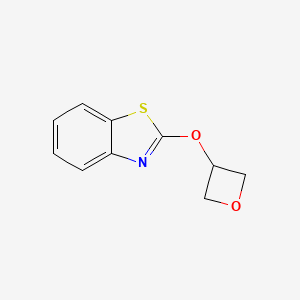
![1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2411689.png)